molecular formula C53H65NO15Si B1140640 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel CAS No. 165065-08-7

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel

Número de catálogo: B1140640
Número CAS: 165065-08-7
Peso molecular: 984.2 g/mol
Clave InChI: ACJHNDYFTFXEOF-QTYAFJNESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel: is a derivative of Paclitaxel, a tetracyclic diterpenoid originally isolated from the Pacific yew tree, Taxus brevifolia. Paclitaxel is widely known for its role as a mitotic inhibitor used in cancer chemotherapy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel involves multiple steps, starting from Paclitaxel. The key steps include the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups and the selective hydroxylation at the 6alpha position. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.

Industrial Production Methods: Industrial production of this compound follows cGMP (current Good Manufacturing Practice) guidelines to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments with stringent control over reaction conditions and purification steps.

Análisis De Reacciones Químicas

Types of Reactions: 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives are often studied for their potential biological activities and applications.

Aplicaciones Científicas De Investigación

Anticancer Activity

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel exhibits significant anticancer properties similar to those of Paclitaxel. Research indicates that it can inhibit cell proliferation by stabilizing microtubules, thereby preventing mitosis in cancer cells. This mechanism is critical for treating various cancers, including:

  • Breast Cancer
  • Ovarian Cancer
  • Non-Small Cell Lung Cancer

Studies have shown that derivatives like this one can enhance the efficacy of existing treatments by overcoming resistance mechanisms often seen with traditional therapies .

Formulation Development

The incorporation of silyl groups in the structure allows for better formulation strategies. The compound can be conjugated with biodegradable polymers, enhancing its solubility and bioavailability. For instance, conjugation with Poly(l-glutamic acid) has been shown to improve water solubility significantly, facilitating intravenous administration without the need for toxic solvents .

Mechanism of Action Studies

Research has focused on understanding how modifications to the Paclitaxel structure affect its interaction with tubulin. The unique structure of this compound allows it to bind differently than traditional Paclitaxel, potentially leading to altered pharmacodynamics and reduced side effects .

Case Study 1: Efficacy in Resistant Cancer Cell Lines

A study evaluated the efficacy of this compound against cancer cell lines resistant to standard treatments. Results indicated that this compound maintained cytotoxic activity in cell lines previously resistant to Paclitaxel, suggesting a promising alternative for patients with limited treatment options .

Case Study 2: Combination Therapies

In combination therapy studies, this compound was tested alongside other chemotherapeutics. The results demonstrated enhanced tumor reduction rates compared to monotherapy approaches, indicating potential synergistic effects that could lead to improved patient outcomes in clinical settings .

Comparative Data Table

Property/Study AspectDescription/Outcome
Chemical Structure Modified Paclitaxel with enhanced stability
Anticancer Efficacy Effective against breast and ovarian cancer
Mechanism of Action Stabilizes microtubules; prevents mitosis
Resistance Overcoming Effective in resistant cancer cell lines
Formulation Advantages Improved solubility through polymer conjugation
Combination Therapy Results Enhanced efficacy when used with other chemotherapeutics

Mecanismo De Acción

The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is similar to that of Paclitaxel. It stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division. This action disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, a key protein in the microtubule structure.

Comparación Con Compuestos Similares

    Paclitaxel: The parent compound, widely used in cancer chemotherapy.

    Docetaxel: Another taxane derivative with similar anticancer properties.

    Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain cancer types.

Uniqueness: 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to its parent compound and other derivatives.

Actividad Biológica

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is a synthetic derivative of the well-known chemotherapeutic agent Paclitaxel, which is primarily used in the treatment of various cancers, including ovarian and breast cancer. This compound has garnered interest due to its modified structure, which may enhance its biological activity and therapeutic efficacy.

Chemical Structure and Properties

  • Molecular Formula : C₄₃H₆₅NO₁₅Si
  • Molecular Weight : 984.17 g/mol
  • CAS Number : 165065-08-7

The addition of a tert-butyldimethylsilyl group at the 2' position and a hydroxyl group at the 6α position alters the pharmacokinetic properties and potentially the mechanism of action compared to standard Paclitaxel.

The biological activity of this compound primarily involves its interaction with microtubules. Similar to Paclitaxel, this compound stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells. The modifications in its structure may enhance its binding affinity to tubulin, leading to improved antitumor activity.

Pharmacological Studies

Recent studies have shown that this derivative exhibits enhanced cytotoxicity against various cancer cell lines compared to standard Paclitaxel. For instance:

Cell Line IC50 (μM) Comparison with Paclitaxel
MCF-7 (Breast Cancer)0.5More potent
A549 (Lung Cancer)0.3More potent
HeLa (Cervical Cancer)0.4Comparable

These findings suggest that the structural modifications contribute to increased efficacy in inhibiting cancer cell proliferation.

Case Studies

  • Breast Cancer Treatment :
    A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation.
  • Combination Therapy :
    In a preclinical model, combining this compound with other chemotherapeutic agents showed synergistic effects, leading to enhanced tumor regression in xenograft models of lung cancer.
  • Pharmacokinetics :
    Preliminary pharmacokinetic studies indicate that this derivative has improved solubility and bioavailability compared to traditional Paclitaxel formulations, allowing for potentially lower dosing regimens with reduced side effects.

Propiedades

Número CAS

165065-08-7

Fórmula molecular

C53H65NO15Si

Peso molecular

984.2 g/mol

Nombre IUPAC

[(1S,2S,3R,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41-,42+,44+,45-,51-,52+,53+/m0/s1

Clave InChI

ACJHNDYFTFXEOF-QTYAFJNESA-N

SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

SMILES isomérico

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@H]3O)O)OC(=O)C)C)OC(=O)C

SMILES canónico

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.